

Application Notes & Protocols for EGDGE in Microfluidic Device Fabrication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylene glycol diglycidyl ether

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Audience: Researchers, scientists, and drug development professionals.

Introduction to EGDGE for Microfluidics

Epoxy-Based Dry Film Photoresists, such as the SUEX® product line, represent a significant advancement in the rapid prototyping and manufacturing of microfluidic devices.[1][2] Unlike traditional liquid-based photoresists like SU-8, which are spin-coated, these materials are supplied as uniform, thick dry film sheets.[3] This format eliminates common issues such as edge bead formation and solvent gradients, simplifying processing and enhancing device reproducibility.[4][5]

EGDGE is a negative-tone photoresist, meaning the areas exposed to UV light (typically 350-395 nm) become cross-linked and insoluble to the developer.[6][7] The material's high optical transparency and mechanical stability make it ideal for creating robust, high-aspect-ratio microstructures, such as channels, chambers, and micromixers.[8] A key advantage is the ability to fabricate complex, multi-layer 3D fluidic networks by sequentially laminating and patterning multiple film layers.[5][9] This capability is crucial for developing sophisticated lab-on-a-chip devices for applications ranging from cell culture and analysis to high-throughput drug screening.

Key Advantages of EGDGE:

- **Uniformity and Simplicity:** Dry film application via lamination provides excellent thickness uniformity and eliminates messy spin-coating steps.[4][6]

- High Aspect Ratios: Capable of producing structures with aspect ratios greater than 15:1 with standard UV lithography.[\[1\]](#)
- Multi-Layer Capability: Complex 3D microfluidic systems can be built by stacking and bonding multiple patterned layers.[\[1\]](#)[\[9\]](#)
- Rapid Prototyping: The streamlined workflow allows for the fabrication of a fully sealed, multi-layer device in approximately two days.[\[4\]](#)
- Good Adhesion: EGDGE exhibits strong adhesion to a variety of substrates including silicon, glass, and polymers.[\[6\]](#)

Quantitative Data & Performance Metrics

The following tables summarize key quantitative parameters associated with the use of SUEX® epoxy dry films in microfabrication.

Table 1: Material Properties and Dimensions

Parameter	Value	Source(s)
Available Film Thickness	20 µm - 1 mm	[6] [7] [9]
UV Sensitivity Range	350 - 395 nm (i-line)	[6] [7]
Achievable Aspect Ratio (UV)	> 15:1	[1]
Achievable Aspect Ratio (X-ray)	> 40:1	[3]

| Substrate Compatibility | Silicon, Glass, Copper, Gold, Aluminum, Polymers [\[\[6\]](#) |

Table 2: Recommended Fabrication Parameters

Process Step	Parameter	Value	Source(s)
Lamination	Roller Temperature	60 - 75 °C	[1] [6] [10]
	Lamination Speed	0.15 - 0.5 m/min	[6]
	Lamination Pressure	30 - 65 kPa (5 - 10 psi)	[6]
UV Exposure	Dose (100 µm film)	600 - 1400 mJ/cm ²	[1] [11]
	Dose (200-250 µm film)	1000 - 1800 mJ/cm ²	[1] [4] [11]
	Dose (500 µm film)	3400 - 3600 mJ/cm ²	[11]
Post Exposure Bake	Temperature Profile	Ramp from 65 °C to 95 °C	[1] [5]
	Dwell Time (at 95 °C)	10 - 20 min (thickness dependent)	[11]
Development	Developer Solvent	PGMEA	[5] [6]
	Time (100 µm film)	20 - 60+ min (feature dependent)	[5]

| Hard Bake (Optional) | Temperature | 125 - 200 °C [\[6\]](#) |

Table 3: Bonding and Sealing Performance

Bonding Method	Substrates	Achieved Strength (Burst/Tensile)	Source(s)
Thermal/Fusion Bonding	Epoxy - Epoxy	1516 kPa	[12]
Chemical Gluing (APTES)	PDMS - SU-8	> Bulk strength of PDMS	[13] [14]
Adhesive Interlayer	3D Printed Resin - Glass	9.1 bar (910 kPa)	[15]

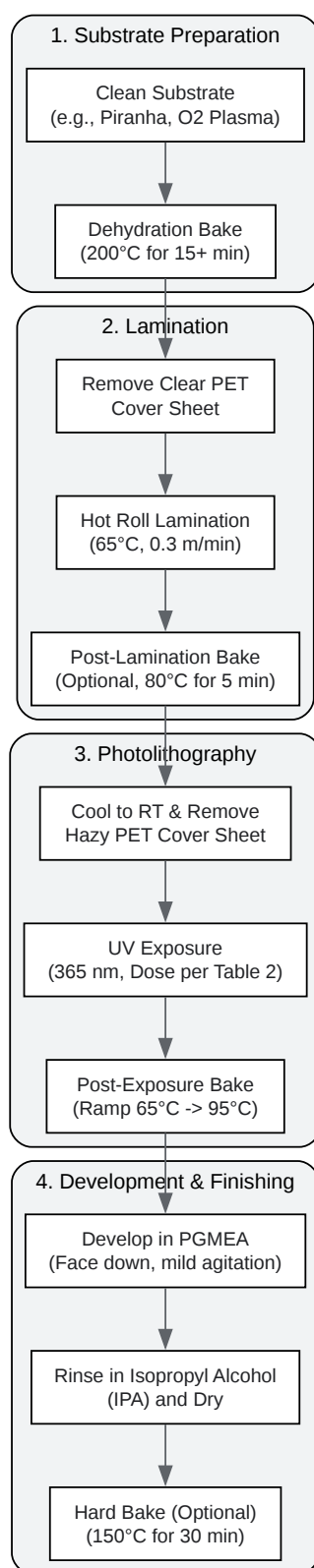
| Plasma Activation | PDMS - Glass | 510 kPa [\[\[16\]\]](#) |

Experimental Protocols

Protocol for Single-Layer Microfluidic Device

Fabrication

This protocol details the fabrication of a single-layer EGDGE microfluidic structure on a silicon or glass substrate.



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Figure 1: Workflow for single-layer EGDGE microfluidic device fabrication.

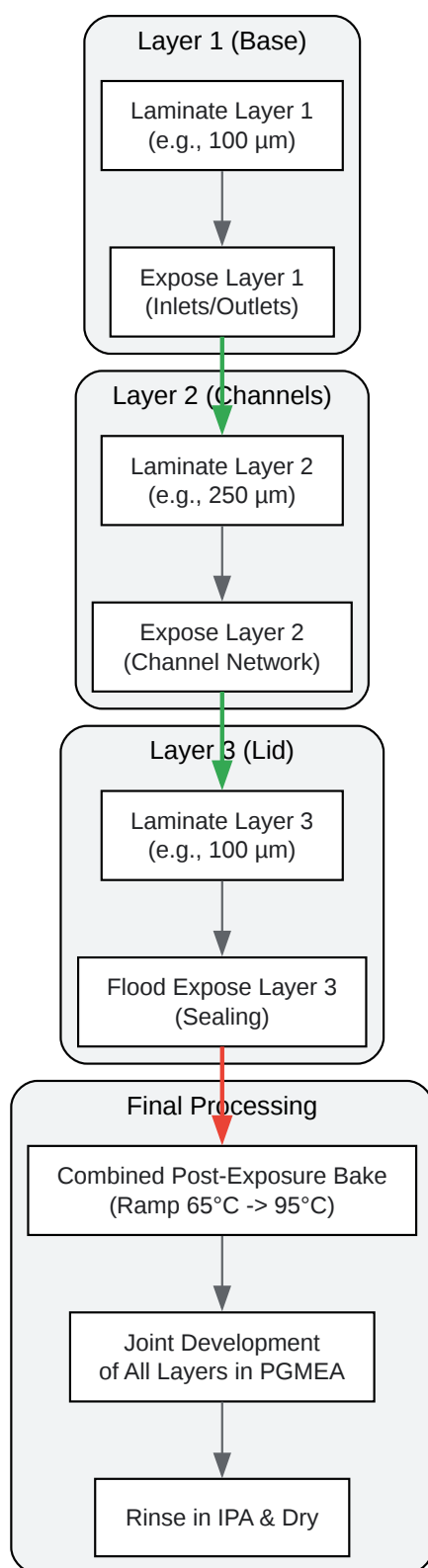
Methodology:

- Substrate Preparation:
 - Thoroughly clean the substrate (e.g., 4-inch silicon wafer) to remove organic contaminants. O₂ plasma cleaning is effective.[\[10\]](#)
 - Perform a dehydration bake on a hot plate at 200°C for at least 15 minutes to ensure a dry surface for optimal adhesion.[\[10\]](#)
- Lamination:
 - Set the hot roll laminator to the desired temperature (e.g., 65°C) and speed (e.g., 0.3 m/min).[\[6\]](#)
 - Remove the clear PET cover sheet from the EGDGE film immediately before lamination.[\[6\]](#)
 - Carefully feed the substrate and the EGDGE film (resist side down) into the laminator.
 - For improved adhesion, an optional post-lamination bake at 80-85°C for 5 minutes can be performed with the hazy PET sheet still on.[\[6\]](#)
- Photolithography:
 - Allow the laminated substrate to cool to room temperature.
 - Remove the remaining hazy PET cover sheet just before exposure.[\[6\]](#)
 - Place the substrate in a mask aligner and expose with UV light (i-line, 365 nm). The required dose depends on the film thickness (see Table 2).[\[11\]](#)
 - Immediately after exposure, perform a post-exposure bake (PEB). Place the wafer on a hot plate and ramp the temperature from 65°C to 95°C. Hold at 95°C for a duration dependent on film thickness (e.g., 10-15 minutes for 100-200 µm films).[\[1\]](#)[\[11\]](#)
 - Slowly cool the wafer back to room temperature.

- Development:
 - Immerse the wafer in a bath of PGMEA developer at room temperature. Place the wafer face down with mild agitation.[\[5\]](#)[\[6\]](#)
 - Development time varies significantly with film thickness and the complexity of features (e.g., 20 minutes for large features in a 100 μm film, up to several hours for high-aspect-ratio vias in thicker films).[\[5\]](#)
 - Rinse the developed device with isopropyl alcohol (IPA) for 1-5 minutes and dry thoroughly with nitrogen gas.[\[6\]](#)
- Finishing:
 - For applications requiring maximum chemical and thermal stability, perform an optional hard bake (e.g., 150°C for 30 minutes). Note that this will make the resist permanent and difficult to remove.[\[6\]](#)

Protocol for Multi-Layer (3D) Microfluidic Device Fabrication

This protocol describes the creation of a sealed, multi-layer device by stacking EGDGE films. This example outlines a three-layer device: a base layer, a channel layer, and a sealing/lid layer.



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Figure 2: Workflow for creating a 3-layer, sealed EGDGE microfluidic device.

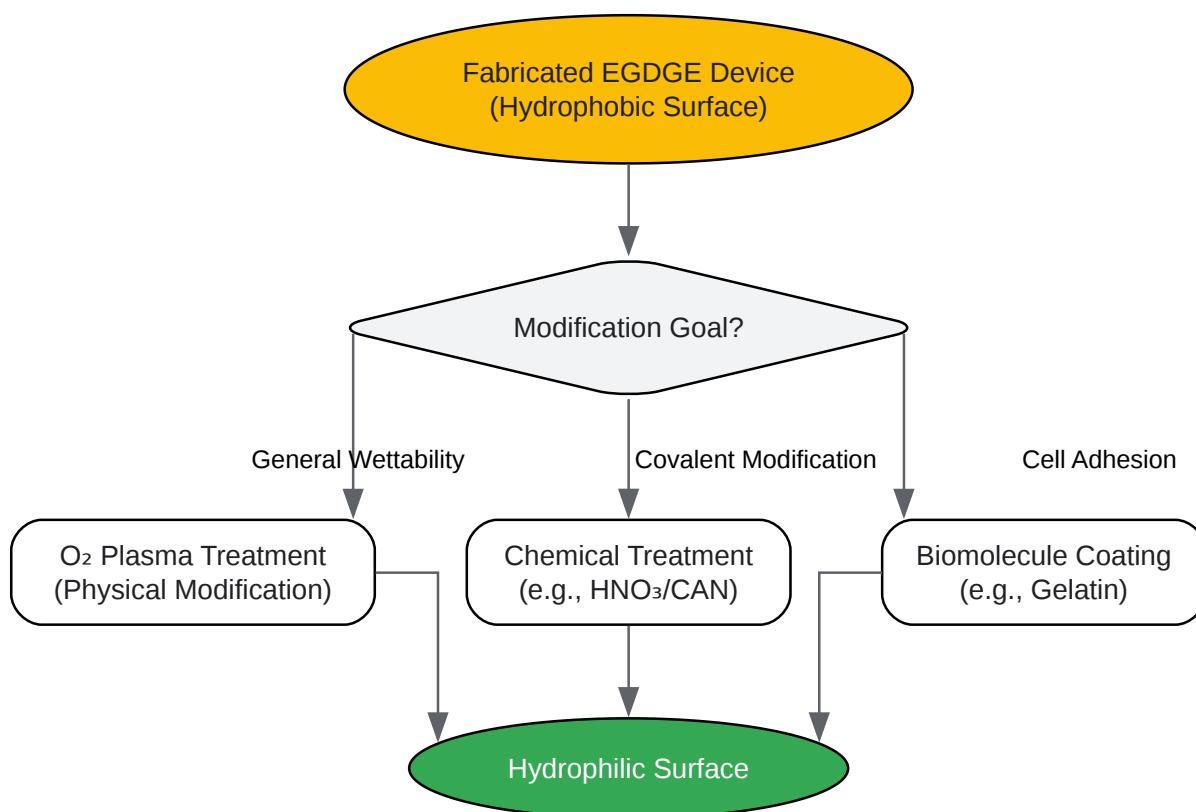
Methodology:

- Fabricate Layer 1 (Base Layer):
 - Laminate the first EGDGE sheet (e.g., 100 μm thick) onto a prepared substrate as described in Protocol 3.1, steps 1-2.
 - Using a photomask, expose the desired pattern for this layer (e.g., fluidic inlet/outlet ports). Do not proceed to the Post-Exposure Bake.
- Fabricate Layer 2 (Channel Layer):
 - Remove the hazy PET cover from the unbaked Layer 1.
 - Laminate the second EGDGE sheet (e.g., 250 μm thick) directly on top of Layer 1.[\[5\]](#)
 - Using a second, aligned photomask, expose the pattern for the microfluidic channels. Do not proceed to the Post-Exposure Bake.
- Fabricate Layer 3 (Lid/Sealing Layer):
 - Remove the hazy PET cover from the unbaked Layer 2.
 - Laminate the third EGDGE sheet (e.g., 100 μm thick) on top of Layer 2.[\[17\]](#)
 - Perform a flood exposure (without a mask) over the entire device area. This will cross-link the entire top layer, effectively sealing the channels patterned in Layer 2.[\[4\]](#)
- Combined Processing:
 - Perform a single, combined Post-Exposure Bake for the entire three-layer stack. The baking time and temperature profile should be optimized for the total thickness of the stack.[\[5\]](#)
 - Perform a joint development step in PGMEA. This single development step will simultaneously reveal the features in all three layers, resulting in a monolithic, sealed microfluidic device.[\[17\]](#)

- Rinse with IPA and dry as previously described.

Protocol for Surface Modification (Hydrophilization)

The native surface of cured EGDGE is hydrophobic. For many biological applications, such as cell culture or minimizing non-specific protein adsorption, a hydrophilic surface is required.



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Figure 3: Decision pathway for EGDGE surface modification.

Methodology: Oxygen Plasma Treatment This is a common and effective method for temporarily increasing the hydrophilicity of the channel surfaces.^{[18][19]}

- Ensure the fabricated EGDGE device channels are clean and dry.
- Place the device in a plasma cleaner chamber.

- Introduce oxygen gas and apply RF power (parameters will vary by machine, but low power for 30-60 seconds is a typical starting point).
- The plasma treatment creates hydroxyl (-OH) and carboxyl (-COOH) groups on the epoxy surface, rendering it hydrophilic.[19]
- Note: The effect of plasma treatment is often temporary. The surface will gradually revert to a hydrophobic state over hours to days. For permanent modification, chemical methods are preferred.

Methodology: Chemical Treatment This method creates a more stable hydrophilic surface by chemically altering the epoxy.

- Prepare a solution of Ceric Ammonium Nitrate (CAN) in Nitric Acid (HNO_3) (e.g., 0.2 M CAN in 2 M HNO_3).[19]
- Immerse the EGDGE device in the solution or flush the solution through the microchannels.
- Allow the reaction to proceed for a set duration (e.g., 30-60 minutes). This process opens the epoxy rings on the surface.[19]
- Thoroughly rinse the device with deionized water to remove all traces of the acid.
- This treatment results in a stable, hydrophilic surface suitable for long-term experiments.

Conclusion

Epoxy-based dry film photoresists offer a versatile, reliable, and efficient platform for the fabrication of both simple and complex multi-layer microfluidic devices. The straightforward lamination process, combined with standard photolithography, enables rapid prototyping and scalable production.[1] By following the detailed protocols for fabrication, bonding, and surface modification outlined in these notes, researchers can successfully leverage the advantages of EGDGE to create robust and functional microfluidic systems for a wide array of scientific and drug development applications.

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